REACTION_CXSMILES
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Cl[C:2]1[C:11]([CH3:12])=[C:10]([Cl:13])[C:9]2[C:4](=[C:5]([Cl:14])[CH:6]=[CH:7][CH:8]=2)[N:3]=1.C([Sn](CCCC)(CCCC)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][N:21]=1)CCC>C1(C)C=CC=CC=1>[Cl:13][C:10]1[C:9]2[C:4](=[C:5]([Cl:14])[CH:6]=[CH:7][CH:8]=2)[N:3]=[C:2]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][N:21]=2)[C:11]=1[CH3:12]
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Name
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|
Quantity
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0.475 g
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Type
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reactant
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Smiles
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ClC1=NC2=C(C=CC=C2C(=C1C)Cl)Cl
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Name
|
|
Quantity
|
0.78 mL
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Type
|
reactant
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Smiles
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C(CCC)[Sn](C1=NC=CC=C1)(CCCC)CCCC
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Name
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palladium tetrakistriphenylphosphine
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Quantity
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0.223 g
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Type
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reactant
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Smiles
|
|
Name
|
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Quantity
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3.85 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
|
Name
|
|
Type
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product
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Smiles
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ClC1=C(C(=NC2=C(C=CC=C12)Cl)C1=NC=CC=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |